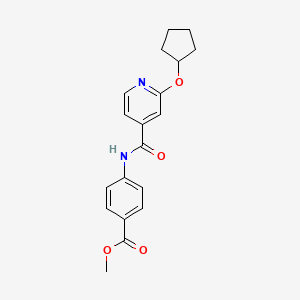

![molecular formula C20H19N3O3 B3017543 3-(1H-吲哚-3-基)-N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)丙酰胺 CAS No. 2034374-89-3](/img/structure/B3017543.png)

3-(1H-吲哚-3-基)-N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

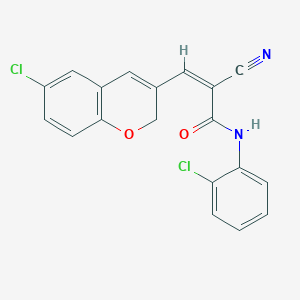

The compound "3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide" is a member of the N-pyridinyl(methyl)indolylpropanamides, a class of compounds that have been extensively studied for their potential pharmacological properties. These compounds have been synthesized and evaluated for their anti-inflammatory and antiallergic activities, with some showing promising results as non-acidic NSAIDs and immunosuppressive agents .

Synthesis Analysis

The synthesis of related N-pyridinyl(methyl)indolylpropanamides involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification through condensation with 4-aminopyridine . The synthetic routes are designed to allow for pharmacomodulation at various positions on the indole ring and the propanamide chain, enabling the fine-tuning of the compounds' pharmacological properties .

Molecular Structure Analysis

The molecular structure of these compounds typically includes an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring is substituted with various groups that can significantly affect the biological activity of the compound. The propanamide chain attached to the indole ring is another critical feature that influences the compound's pharmacokinetic and pharmacodynamic profiles .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present on the indole ring and the propanamide chain. The presence of electron-withdrawing or electron-donating substituents can affect the reactivity towards nucleophilic or electrophilic agents. The amide bond in the propanamide chain is also a site of potential chemical reactivity, which can be targeted for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-pyridinyl(methyl)indolylpropanamides, such as solubility, melting point, and stability, are determined by the nature of the substituents on the indole ring and the length of the propanamide chain. These properties are crucial for the compounds' bioavailability and efficacy as pharmaceutical agents. The compounds' ability to cross biological membranes and their interaction with metabolic enzymes are also influenced by these properties .

科学研究应用

抗菌活性和放射性碘化

(Abdel-Bary 等人,2013 年) 的一项研究专注于合成与生物活性吡啶部分偶联的新氨基酸衍生物。这些化合物,包括相关的二肽衍生物,对大肠杆菌表现出有效的抗菌活性。此外,一种特定的衍生物被放射性碘化,显示出良好的体外和体内稳定性以及小鼠肺部显着的摄取,表明在肺灌注扫描中具有潜在用途。

抑制色氨酸 2,3-双加氧酶 (TDO-2)

(Abdel-Magid,2017 年) 讨论了新型 3-(吲哚-3-基)吡啶衍生物,包括与所讨论化合物类似的化合物,作为 TDO2 的抑制剂。这些化合物可能有助于治疗或预防癌症、神经退行性疾病、慢性病毒感染、抑郁症和肥胖症。

脲酶抑制

(Nazir 等人,2018 年) 的一项研究合成了新型基于吲哚的恶二唑支架。发现这些化合物是脲酶的有效抑制剂,其中一种化合物表现出竞争性抑制。这些发现突出了它们作为药物设计中宝贵治疗剂的潜力。

局部和全身炎症抑制剂

(Dassonville 等人,2008 年) 的研究描述了 N-吡啶基(甲基)吲哚基丙酰胺作为非酸性 NSAID 的合成。与布洛芬和地塞米松相比,这些化合物在炎症分析中显示出更高的活性水平,表明具有作为局部和全身炎症抑制剂的潜力。

作为抗过敏剂的潜力

(Menciu 等人,1999 年) 的一项研究合成了新的 N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺。这些化合物显示出有效的抗过敏特性,其中一种特定的酰胺比参考抗组胺药阿司咪唑更有效。

作为新型免疫调节剂的潜力

(Carbonnelle 等人,2007 年) 合成了几种 N-吡啶基(甲基)-吲哚-3-基丙酰胺并评估了它们的免疫抑制潜力。一些化合物对鼠 T 细胞增殖表现出显着的抑制活性,表明具有作为免疫抑制剂的潜力。

光物理性质和应用

(Bozkurt 和 Doğan,2018 年) 的一项研究调查了新型 4-氮杂吲哚衍生物在不同溶剂中的光物理性质。该化合物表现出逆溶剂变色和高量子产率,表明在生物或分析传感器和光电器件中用作标记剂的应用。

属性

IUPAC Name |

3-(1H-indol-3-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(6-5-15-13-22-17-4-2-1-3-16(15)17)21-9-11-23-10-7-14-8-12-26-19(14)20(23)25/h1-4,7-8,10,12-13,22H,5-6,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQXARWYHXDYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)

![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)